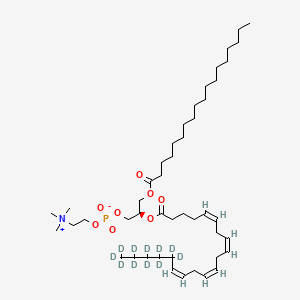

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine-d11

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C46H84NO8P |

|---|---|

分子量 |

821.2 g/mol |

IUPAC 名称 |

[(2R)-3-octadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1/i1D3,6D2,8D2,10D2,12D2 |

InChI 键 |

PSVRFUPOQYJOOZ-NIGIQULMSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) in Cellular Function and Disease: A Technical Guide

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), a specific molecular species of phosphatidylcholine, transcends its role as a simple structural lipid. This in-depth technical guide synthesizes current research to provide a comprehensive understanding of SAPC's multifaceted biological functions. We will explore its critical contributions to membrane dynamics, its central role as a precursor for potent signaling molecules, and its emerging implications in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurological conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of SAPC in their respective fields.

Introduction: Beyond a Structural Component

Phosphatidylcholines are the most abundant phospholipids in eukaryotic cell membranes, and for a long time, their role was considered primarily structural. However, the specific acyl chain composition of these molecules dictates their precise biological functions. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a prime example of this functional specificity. It is a glycerophospholipid with a saturated stearic acid (18:0) at the sn-1 position and the polyunsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol backbone[1][2]. This unique structure endows SAPC with properties that are crucial for a variety of cellular processes, from maintaining membrane fluidity to serving as a reservoir for second messengers[2][3].

Physicochemical Properties and Membrane Dynamics

The asymmetrical nature of SAPC, with its saturated and polyunsaturated fatty acid chains, plays a significant role in the physical properties of cellular membranes.

-

Membrane Fluidity: The presence of the kinked arachidonic acid chain prevents tight packing of phospholipids, thereby increasing membrane fluidity. This is essential for the proper functioning of membrane-bound proteins, including receptors and enzymes[2].

-

Lipid Raft Formation: The specific lipid composition, including SAPC, influences the formation of specialized membrane microdomains known as lipid rafts. These platforms are critical for concentrating signaling molecules and facilitating efficient signal transduction[2].

SAPC has been utilized in the formation of lipid bilayers to study the effects of lipid composition on bilayer phase transitions, highlighting its importance in fundamental membrane research[4].

| Property | Value |

| Molecular Formula | C46H84NO8P |

| Molecular Weight | 810.1 g/mol [1] |

| Common Synonyms | PC(18:0/20:4), SAPC |

SAPC as a Central Hub in Cellular Signaling

One of the most critical roles of SAPC is its function as a precursor for a variety of potent bioactive lipid mediators. This function is primarily mediated by the action of phospholipases.

The Arachidonic Acid Cascade and Inflammation

Upon cellular stimulation by various signals, such as inflammatory cytokines, phospholipase A₂ (PLA₂) enzymes specifically hydrolyze the ester bond at the sn-2 position of SAPC, releasing arachidonic acid (AA)[2]. This free AA is then available to be metabolized by three major enzymatic pathways:

-

Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenases (LOX): Generate leukotrienes and lipoxins, involved in inflammatory and allergic responses.

-

Cytochrome P450 (CYP450) monooxygenases: Produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in vascular function and inflammation.

The release of arachidonic acid from SAPC is a tightly regulated and critical step in the initiation of the inflammatory response[2][5].

Caption: Hydrolysis of SAPC by PLA₂ to initiate the arachidonic acid cascade.

The Endocannabinoid System

SAPC is also a key precursor for the endocannabinoid 2-arachidonoylglycerol (2-AG)[2][6]. The synthesis of 2-AG from SAPC involves a multi-step process initiated by phospholipase C (PLC), which cleaves the phosphocholine headgroup to yield 1-stearoyl-2-arachidonoyl-sn-glycerol (a diacylglycerol). Subsequently, diacylglycerol lipase (DAGL) hydrolyzes the stearic acid from the sn-1 position, releasing 2-AG. 2-AG is a critical endogenous ligand for the cannabinoid receptors CB1 and CB2, playing a vital role in regulating neurotransmission, pain, appetite, and immune function[2]. The availability of isotopically labeled SAPC is crucial for nuclear magnetic resonance (NMR) studies to investigate these metabolic pathways[6].

The Role of SAPC in Health and Disease

Alterations in the metabolism and abundance of SAPC have been implicated in a wide range of pathological conditions.

Cancer

Emerging evidence points to a significant role for SAPC in cancer biology.

-

Tumor Growth and Metastasis: Increased levels of SAPC have been observed in the invasive regions of pharyngeal squamous cell carcinoma, suggesting a potential role in tumor progression[4].

-

Therapeutic Targets: The acidic phospholipid phosphatidylserine (PS), a related lipid, is a biomarker for several cancers, including lung and brain tumors. Nanovesicles composed of saposin C (SapC) and dioleoylphosphatidylserine (DOPS), termed SapC-DOPS, have shown promise in selectively targeting and killing cancer cells, including metastatic brain tumors and lung cancer, while sparing normal tissues[7][8]. This suggests that targeting specific phospholipids or their metabolic pathways could be a viable anti-cancer strategy.

Cardiovascular Disease

SAPC is a component of low-density lipoprotein (LDL) and has been found in human stenotic aortic valves and atherosclerotic plaques, indicating its involvement in the pathogenesis of cardiovascular disease[4][9]. The oxidation of phospholipids like SAPC within LDL particles is a key event in the development of atherosclerosis.

Neurological Disorders

The brain is highly enriched in polyunsaturated fatty acids, including arachidonic acid. Therefore, SAPC and its metabolic products are crucial for normal brain function.

-

Neuroinflammation: The release of arachidonic acid from SAPC and its subsequent conversion to pro-inflammatory eicosanoids can contribute to neuroinflammatory processes underlying various neurological disorders.

-

Endocannabinoid Signaling: Dysregulation of the endocannabinoid system, for which SAPC is a key precursor, is implicated in a range of neurological and psychiatric conditions, including pain, anxiety, and epilepsy[2][10][11][12][13].

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The polyunsaturated fatty acid tail of arachidonic acid in SAPC makes it particularly susceptible to oxidation, suggesting a potential role for this phospholipid in the execution of ferroptosis[14][15][16][17]. This has implications for diseases where ferroptosis is implicated, such as severe acute pancreatitis[14].

Methodologies for the Study of SAPC

The investigation of SAPC's biological roles requires a variety of sophisticated analytical and experimental techniques.

Analytical Techniques for SAPC Detection and Quantification

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of SAPC and its metabolites in complex biological samples[18].

-

Sample Preparation: Effective sample preparation is crucial for accurate analysis. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate phospholipids from biological matrices prior to LC-MS analysis[18][19][20][21].

Experimental Protocol: General Workflow for SAPC Quantification by LC-MS/MS

-

Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates) and immediately process or store at -80°C to prevent lipid degradation.

-

Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a solvent system such as chloroform:methanol.

-

Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to enrich for the phospholipid fraction and remove interfering substances.

-

LC Separation: Separate the lipid extract using a suitable liquid chromatography column, often a C18 reversed-phase column, with a gradient elution of solvents like water, acetonitrile, and isopropanol containing additives such as formic acid or ammonium acetate to improve ionization.

-

MS/MS Detection: Detect and quantify SAPC using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for SAPC and an appropriate internal standard.

Caption: A generalized workflow for the analysis of SAPC from biological samples.

Functional Assays

-

Phospholipase A₂ (sPLA₂) Activity Assay: The activity of sPLA₂ can be quantified using SAPC unilamellar vesicles as a substrate. The release of arachidonic acid is measured, often by LC-MS, in the presence and absence of potential inhibitors[4].

-

Cell-Based Assays: The role of SAPC in cellular processes can be investigated by manipulating its levels or the enzymes involved in its metabolism in cell culture models. This can include techniques like siRNA-mediated gene silencing or the use of specific enzyme inhibitors.

Future Directions and Therapeutic Potential

The growing understanding of SAPC's diverse biological roles opens up new avenues for therapeutic intervention.

-

Targeting SAPC Metabolism: Modulating the enzymes that metabolize SAPC, such as PLA₂ and DAGL, could be a strategy for treating inflammatory diseases and neurological disorders.

-

SAPC-based Drug Delivery: The unique properties of phospholipids like SAPC make them suitable for the development of liposomal drug delivery systems to enhance the targeted delivery of therapeutic agents[22].

-

Biomarker Discovery: The levels of SAPC and its metabolites in biological fluids may serve as valuable biomarkers for the diagnosis and prognosis of various diseases.

Conclusion

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is far more than a passive structural component of cell membranes. It is a dynamic molecule that sits at the crossroads of numerous critical biological pathways. Its role as a precursor for potent signaling molecules involved in inflammation and neurotransmission, coupled with its emerging links to a multitude of diseases, underscores its importance in cellular physiology and pathology. A deeper understanding of SAPC's complex biology will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a wide range of human diseases.

References

- 1. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | C46H84NO8P | CID 16219824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (EVT-1178942) | 35418-59-8 [evitachem.com]

- 3. Buy 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine | 27098-24-4 [smolecule.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Activated protein C action in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metastatic brain tumor treatment could be on the horizon with use of SapC-DOPS | EurekAlert! [eurekalert.org]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Phospholipid biomarkers of coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patient-Specific Pluripotent Stem Cells in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

- 13. A somatic cell defect is associated with the onset of neurological symptoms in a lysosomal storage disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autophagy-mediated ferroptosis is involved in development of severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. 1-stearoyl-2-linoleoyl-sn-glycero-3- phosphocholine [myskinrecipes.com]

The Multifaceted Role of Sphingosylphosphorylcholine in Cell Membrane Signaling: A Technical Guide for Researchers

Abstract

Sphingosylphosphorylcholine (SAPC) is a bioactive lysosphingolipid that has emerged as a critical signaling molecule in a wide array of physiological and pathological processes. Derived from the hydrolysis of sphingomyelin, a major component of cellular membranes, SAPC exerts its influence on cellular behavior through intricate interactions with membrane receptors and the subsequent activation of complex intracellular signaling cascades. This technical guide provides an in-depth exploration of the core functions of SAPC at the cell membrane, designed for researchers, scientists, and drug development professionals. We will delve into the biosynthesis and metabolism of SAPC, dissect its downstream signaling pathways, clarify the ongoing discourse surrounding its specific receptors, and provide detailed experimental protocols for its study. This guide aims to equip researchers with the foundational knowledge and practical methodologies required to investigate the role of SAPC in their specific areas of interest, from cardiovascular disease to neuroinflammation and oncology.

Introduction: The Enigmatic Sphingolipid Mediator

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as pivotal players in cell signaling. Among them, sphingosylphosphorylcholine (SAPC) has garnered significant attention for its diverse biological activities.[1][2] It is a naturally occurring molecule found in plasma and lipoproteins, with its synthesis being upregulated in certain pathological conditions.[1][2] SAPC's functional repertoire is vast, implicated in processes ranging from cell proliferation and migration to inflammation and apoptosis.[1] This guide will systematically unravel the complexities of SAPC's function, beginning with its biochemical origins and moving towards its intricate signaling networks and its implications in health and disease.

Biosynthesis and Metabolism of SAPC: A Tightly Regulated Pathway

The cellular levels of SAPC are meticulously controlled through a balance of its synthesis and degradation. Understanding this metabolic pathway is fundamental to appreciating its role as a signaling molecule.

Anabolic Pathway: The Genesis of SAPC

SAPC is primarily generated from the enzymatic hydrolysis of sphingomyelin (SM), a major phospholipid in the plasma membrane. While the direct conversion of SM to SAPC is not fully elucidated, the breakdown of sphingomyelin by sphingomyelinases (SMases) is a key initiating step.[3][4][5] Both acid sphingomyelinase (ASM) and neutral sphingomyelinase (nSMase) hydrolyze sphingomyelin to ceramide and phosphocholine.[3][4] Ceramide can then be acted upon by ceramidases to produce sphingosine, which is a precursor for various sphingolipids, including SAPC. Another proposed pathway involves the direct action of a phospholipase A2-like enzyme on sphingomyelin. The degradation of sphingomyelin is a critical control point in regulating the availability of precursors for SAPC synthesis.

Catabolic Pathway: The Degradation of a Signaling Molecule

The biological activity of SAPC is terminated through its enzymatic degradation. A key enzyme in this process is autotaxin (ATX) , a lysophospholipase D that converts SAPC to sphingosine-1-phosphate (S1P), another potent signaling lipid.[2] This conversion not only inactivates SAPC but also generates another bioactive molecule, highlighting the intricate cross-talk within the sphingolipid signaling network.

Diagram: SAPC Metabolism

Caption: Simplified metabolic pathway of SAPC.

The Signaling Nexus: Receptors and Downstream Cascades

SAPC exerts its pleiotropic effects by engaging with cell surface receptors and initiating a cascade of intracellular signaling events. The identity of a specific, high-affinity receptor for SAPC has been a subject of debate, with initial findings later being retracted.[1] The current understanding points to a more complex scenario involving interactions with receptors for other sphingolipids and the modulation of multiple downstream pathways.

The Receptor Conundrum: A Tale of Retraction and Re-evaluation

Initial studies reported the orphan G protein-coupled receptor (GPCR), Ovarian Cancer G-protein-coupled Receptor 1 (OGR1), as a high-affinity receptor for SAPC. However, these findings were subsequently retracted.[1] Further research has shown that while SAPC can interact with OGR1, it appears to act as an antagonist to its proton-sensing activity rather than a direct agonist. The current consensus is that many of the effects of SAPC are mediated through its interaction with the sphingosine-1-phosphate (S1P) receptors , particularly S1P1-5.[1][6]

Downstream Signaling Pathways: A Web of Intracellular Communication

Upon receptor engagement, SAPC triggers a complex network of downstream signaling pathways, often in a cell-type-specific manner. Two major signaling axes have been identified: the G-protein-coupled pathway leading to calcium mobilization and MAPK activation, and a pro-inflammatory pathway involving NF-κB.

A significant body of evidence indicates that SAPC signals through a pertussis toxin-sensitive G-protein, implicating the Gi/o family of G-proteins.[7] This activation leads to the stimulation of Phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8][9] The rise in intracellular calcium, along with DAG, activates Protein Kinase C delta (PKCδ) .[8] PKCδ, in turn, can activate Phospholipase D (PLD) , which generates phosphatidic acid and contributes to the production of reactive oxygen species (ROS) .[8] Ultimately, this cascade leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation and differentiation.[10]

Diagram: SAPC-Induced Calcium and MAPK Signaling

Caption: SAPC signaling cascade leading to MAPK activation.

In addition to its mitogenic effects, SAPC can act as a pro-inflammatory mediator.[1] In vascular smooth muscle cells and cerebral arteries, SAPC has been shown to activate the p38 MAPK pathway.[10][11] This activation leads to the subsequent stimulation of the transcription factors Nuclear Factor-kappa B (NF-κB) and CCAAT-enhancer-binding protein (C/EBP) .[10] The activation of these transcription factors drives the expression of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) , which plays a critical role in recruiting immune cells to sites of inflammation.[10]

Diagram: SAPC-Induced Pro-Inflammatory Signaling

Caption: SAPC's pro-inflammatory signaling pathway.

SAPC in Health and Disease: A Double-Edged Sword

The diverse signaling capabilities of SAPC position it as a key regulator in numerous physiological and pathological contexts.

Physiological Roles

Under normal physiological conditions, SAPC is involved in maintaining tissue homeostasis. Its mitogenic properties contribute to cell growth and repair, while its pro-angiogenic effects are important for blood vessel formation.

Pathophysiological Implications

Dysregulation of SAPC levels and signaling is implicated in a range of diseases.

-

Cardiovascular Disease: Elevated levels of SAPC are associated with atherosclerosis and can contribute to vasoconstriction and inflammation within blood vessels.[6]

-

Cancer: SAPC has been shown to promote the proliferation and migration of various cancer cells.[2] Its presence in the ascitic fluid of ovarian cancer patients suggests a role in the tumor microenvironment.[2]

-

Neurological Disorders: SAPC plays a complex role in the central nervous system. In Niemann-Pick disease type A , a lysosomal storage disorder, SAPC accumulates in the brain, potentially contributing to the neurodegeneration observed in this condition.[12] Conversely, in the context of Alzheimer's disease , SAPC has been shown to reduce the production of amyloid-β peptides by inhibiting the enzyme BACE1, suggesting a potential neuroprotective role.[13][14] In multiple sclerosis , SAPC has been found to inhibit the differentiation of plasma cells via the S1P3 receptor, which could ameliorate the autoimmune response.

-

Inflammatory Conditions: As a pro-inflammatory mediator, SAPC can exacerbate inflammatory responses in various tissues.[1]

Experimental Protocols for the Study of SAPC

Investigating the function of SAPC requires robust and reliable experimental methodologies. This section provides detailed protocols for the quantification of SAPC and for assessing its functional effects in a cellular context.

Quantification of SAPC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of lipids, including SAPC, from biological samples.

5.1.1. Lipid Extraction (Folch Method)

-

Sample Preparation: Homogenize tissue samples or collect cell pellets. For plasma or serum, use a defined volume.

-

Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

5.1.2. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column for the separation of SAPC from other lipid species. A gradient elution with solvents such as methanol, acetonitrile, and water containing formic acid and ammonium formate is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for the specific and sensitive detection of SAPC. The transition from the precursor ion (the molecular weight of SAPC) to a specific product ion (e.g., the phosphocholine headgroup) is monitored.

-

Quantification: Use a stable isotope-labeled internal standard of SAPC to correct for variations in extraction efficiency and instrument response. Generate a standard curve with known concentrations of SAPC to quantify the amount in the samples.

Cell Migration Assay (Boyden Chamber Assay)

This assay is used to assess the effect of SAPC on cell migration.

-

Cell Preparation: Culture cells of interest to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay to reduce basal migration.

-

Assay Setup: Use a Boyden chamber apparatus with a porous membrane (typically 8 µm pores). Add serum-free medium containing different concentrations of SAPC to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber (the insert).

-

Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period of 4-24 hours, depending on the cell type.

-

Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Quantitative Data Summary

The concentration of SAPC in biological fluids can vary significantly depending on the physiological or pathological state.

| Biological Matrix | Condition | Concentration Range (nM) | Reference(s) |

| Human Plasma | Healthy | 50 - 130 | [2][6] |

| Human Serum | Healthy | ~130 | [2][6] |

| Human Cerebrospinal Fluid | Healthy | Low / Undetectable | [15] |

| Human Cerebrospinal Fluid | Subarachnoid Hemorrhage | Significantly Elevated | [15] |

| Human Plasma | Metabolic Syndrome | Significantly Increased |

Conclusion and Future Directions

Sphingosylphosphorylcholine is a potent lipid mediator with a complex and multifaceted role in cell membrane signaling. Its involvement in fundamental cellular processes and its dysregulation in numerous diseases make it an attractive target for therapeutic intervention. While significant progress has been made in elucidating its signaling pathways and physiological functions, several key questions remain. The definitive identification and characterization of its primary receptor(s) is a critical area for future research. A deeper understanding of the cell-type-specific signaling responses to SAPC will be crucial for developing targeted therapies. Furthermore, the development of specific pharmacological inhibitors of SAPC synthesis or signaling will be invaluable tools for both basic research and clinical applications. The continued exploration of this enigmatic sphingolipid promises to unveil new insights into cellular communication and open novel avenues for the treatment of a wide range of human diseases.

References

- 1. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Sphingosylphosphorylcholine in Tumor and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingomyelin phosphodiesterase - Wikipedia [en.wikipedia.org]

- 4. Sphingomyelin phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 5. Sphingomyelin-degrading pathways in human cells role in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular calcium mobilization and phospholipid degradation in sphingosylphosphorylcholine-stimulated human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosylphosphorylcholine generates reactive oxygen species through calcium-, protein kinase Cdelta- and phospholipase D-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+ signaling induced by sphingosylphosphorylcholine and sphingosine 1-phosphate via distinct mechanisms in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosylphosphorylcholine is a proinflammatory mediator in cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingosylphosphorylcholine is a proinflammatory mediator in cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sphingosylphosphorylcholine in Niemann-Pick disease brain: accumulation in type A but not in type B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingosylphosphorylcholine attenuated β-amyloid production by reducing BACE1 expression and catalysis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Elevated concentrations of sphingosylphosphorylcholine in cerebrospinal fluid after subarachnoid hemorrhage: a possible role as a spasmogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (SAPC) Signaling Pathways

This guide provides a comprehensive overview of the signaling pathways originating from 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), a ubiquitous glycerophospholipid with profound implications in cellular physiology and pathology. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of SAPC metabolism, the generation of potent second messengers, and the intricate downstream signaling cascades. Furthermore, it offers detailed experimental protocols to empower researchers in their investigation of this critical area of lipid signaling.

Introduction: The Central Role of SAPC in Cellular Signaling

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), also denoted as PC(18:0/20:4), is a specific molecular species of phosphatidylcholine, a major component of eukaryotic cell membranes. Its structure features a saturated stearic acid (18:0) at the sn-1 position and the polyunsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol backbone. This unique composition is not merely structural; it positions SAPC as a critical hub in cellular signaling. The presence of arachidonic acid, a precursor to a vast array of bioactive lipid mediators known as eicosanoids, makes SAPC a key substrate for phospholipase A2 (PLA2) enzymes. The enzymatic hydrolysis of SAPC initiates a cascade of signaling events that regulate a multitude of cellular processes, including inflammation, immunity, and apoptosis.[1][2] Understanding the intricacies of SAPC signaling is therefore paramount for deciphering fundamental cellular communication and for the development of novel therapeutic strategies targeting a wide range of diseases.

PART 1: The Genesis of SAPC-Derived Second Messengers: The Role of Phospholipase A2

The initiation of SAPC signaling is predominantly mediated by the enzymatic activity of phospholipase A2 (PLA2). PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] In the context of SAPC, this action liberates two potent second messengers: arachidonic acid (AA) and 1-stearoyl-sn-glycero-3-phosphocholine (lysophosphatidylcholine or LPC).

Phospholipase A2 Isoform Selectivity for SAPC

The PLA2 superfamily is diverse, with multiple isoforms categorized into several groups, including secretory PLA2s (sPLA2s), cytosolic PLA2s (cPLA2s), and calcium-independent PLA2s (iPLA2s).[3][4][5] These isoforms exhibit distinct substrate specificities and regulatory mechanisms, which dictates the cellular context in which SAPC signaling is initiated.

-

Cytosolic PLA2 (cPLA2): Group IVA cPLA2 (cPLA2α) displays a high degree of specificity for phospholipids containing arachidonic acid at the sn-2 position.[6] This makes SAPC a preferred substrate for cPLA2α. Upon cellular stimulation, which often involves an increase in intracellular calcium, cPLA2α translocates to the membrane, where it can act on SAPC to release arachidonic acid.

-

Secretory PLA2 (sPLA2): The sPLA2 family consists of several members that are secreted from the cell and can act on extracellular phospholipids. While they do not show the same strict specificity for arachidonic acid as cPLA2α, certain sPLA2 isoforms can effectively hydrolyze SAPC, contributing to the generation of AA and LPC in the extracellular environment, which is particularly relevant in inflammatory conditions.[5][7]

-

Calcium-Independent PLA2 (iPLA2): Group VIA iPLA2 (iPLA2β) does not require calcium for its activity and is thought to be involved in membrane phospholipid remodeling and basal arachidonic acid release.[1][3][4][8] While iPLA2β does not exhibit a strong preference for arachidonic acid-containing phospholipids, it can still contribute to the hydrolysis of SAPC under certain conditions.[3][8]

The differential expression and activation of these PLA2 isoforms in various cell types and under different stimuli provide a sophisticated mechanism for the precise control of SAPC-derived signaling.

PART 2: Downstream Signaling Cascades of SAPC Metabolites

The hydrolysis of SAPC unleashes two signaling molecules, arachidonic acid and lysophosphatidylcholine, each initiating distinct and sometimes overlapping signaling pathways with profound physiological consequences.

The Arachidonic Acid Cascade: A Pro-Inflammatory Symphony

Arachidonic acid is the precursor to a large family of potent, short-lived signaling molecules called eicosanoids.[9] The synthesis of eicosanoids is a complex and tightly regulated process involving three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins (PGs) and thromboxanes (TXs). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid to leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent pro-inflammatory mediators involved in asthma and allergic reactions, while lipoxins are generally considered to be anti-inflammatory and pro-resolving.

-

Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in regulating vascular tone, inflammation, and ion channel activity.

The specific eicosanoids produced depend on the cell type and the specific enzymes expressed. For instance, inflammatory cells like macrophages and neutrophils are rich in COX-2 and 5-LOX, leading to the production of pro-inflammatory prostaglandins and leukotrienes upon stimulation.

Diagram: The Arachidonic Acid Cascade

References

- 1. Role of group VIA calcium-independent phospholipase A2 in arachidonic acid release, phospholipid fatty acid incorporation, and apoptosis in U937 cells responding to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Calcium-independent phospholipases A2 and their roles in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secreted Phospholipases A2: Drivers of Inflammation and Cancer [mdpi.com]

- 8. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plantae.org [plantae.org]

An In-Depth Technical Guide to the Physical Properties of Deuterated Phospholipids

Introduction: Beyond an Isotopic Label—Deuterium's Impact on Membrane Biophysics

For decades, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H) has been a cornerstone of biophysical research. In the study of lipid membranes, deuterated phospholipids are indispensable tools, primarily utilized for their unique scattering and magnetic resonance properties. In neutron scattering, the significant difference in scattering length density between ¹H and ²H allows for "contrast matching," a technique that renders specific components of a complex system invisible to neutrons, thereby highlighting the structures of interest.[1][2][3] Similarly, in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, the quadrupolar nature of the deuterium nucleus provides a sensitive probe of molecular orientation and dynamics within the lipid bilayer.[4][5]

However, it is a common and often overlooked assumption that deuteration is a benign substitution with negligible effects on the intrinsic physical properties of the lipids themselves.[4] This guide challenges that assumption, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physical properties of deuterated phospholipids. We will explore the subtle yet significant alterations that deuterium substitution imparts on membrane structure, thermodynamics, and mechanics. Understanding these changes is not merely an academic exercise; it is critical for the accurate interpretation of experimental data and for the rational design of model membrane systems that faithfully mimic their biological counterparts.

This guide will delve into the synthesis of these crucial molecules, dissect the impact of deuteration on key physical parameters, and provide field-proven protocols for their characterization using state-of-the-art biophysical techniques. By explaining the causality behind experimental choices and grounding all claims in authoritative references, we aim to provide a self-validating framework for researchers employing deuterated phospholipids in their work.

The Origin of Altered Properties: Synthesis and the C-D Bond

The journey to understanding the physical properties of deuterated phospholipids begins with their synthesis. The choice of synthetic route is paramount as it dictates the precise location and extent of deuterium incorporation, which in turn governs the experimental application. There are three primary strategies for obtaining deuterated phospholipids:

-

Biosynthesis: This approach involves culturing microorganisms, such as the yeast Pichia pastoris or the bacterium Escherichia coli, in media enriched with heavy water (D₂O) and deuterated carbon sources.[1][6] This method is highly effective for producing perdeuterated lipids (where all non-exchangeable hydrogens are replaced with deuterium) and can provide complex, biologically relevant lipid mixtures.[7] Genetically modified E. coli strains can even be engineered to produce specific, selectively deuterated phospholipids like phosphatidylcholine (PC).[6]

-

Chemical Synthesis: For precise control over the deuteration pattern, chemical synthesis is the method of choice. This often involves starting with deuterated fatty acid precursors, which can be synthesized via methods like metal-catalyzed H/D exchange under hydrothermal conditions.[8] These deuterated fatty acids are then used in multi-step chemical reactions to build the desired phospholipid.[1][8]

-

Chemoenzymatic Synthesis: This hybrid approach combines the specificity of enzymes with the versatility of chemical synthesis. For instance, a natural phospholipid can be selectively hydrolyzed at the sn-1 or sn-2 position using a lipase, followed by the chemical esterification of a deuterated fatty acid to that specific position.[1][8] This method is particularly powerful for creating asymmetrically deuterated phospholipids, such as those with a deuterated sn-1 chain and a protiated (hydrogenated) sn-2 chain.[8]

The fundamental reason for the altered physical properties of deuterated lipids lies in the carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy. This seemingly minor difference leads to a reduction in the effective volume of a deuterated methylene (-CD₂-) group compared to a protiated one (-CH₂-). Consequently, deuterated acyl chains are slightly thinner and exhibit weaker intermolecular van der Waals interactions, which has profound effects on the collective properties of the lipid bilayer.[9]

Impact on Membrane Structure and Thermodynamics

The substitution of hydrogen with deuterium induces measurable changes in the collective behavior of phospholipids, altering both the thermodynamics of phase transitions and the structural parameters of the bilayer in its various phases.

Phase Transition Behavior

One of the most well-documented effects of acyl chain deuteration is the depression of the main gel-to-liquid crystalline phase transition temperature (Tₘ). For saturated phosphatidylcholines, perdeuteration of the acyl chains consistently lowers the Tₘ by approximately 4.3 ± 0.1 °C compared to their protiated counterparts.[4][9] This depression is a direct consequence of the weaker intermolecular interactions between the deuterated chains, which requires less thermal energy to transition from the ordered gel (Lβ) phase to the disordered liquid-crystalline (Lα) phase.[9]

Differential Scanning Calorimetry (DSC) is the primary technique for characterizing these phase transitions. A typical DSC experiment measures the heat flow into a sample as a function of temperature, revealing endothermic peaks at phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC) of Lipid Vesicles

-

Sample Preparation:

-

Prepare a lipid stock solution by dissolving the desired phospholipid (e.g., d₆₂-DPPC or h-DPPC) in chloroform or a chloroform/methanol mixture in a glass vial.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL. Hydration should be performed above the Tₘ of the lipid.

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs). The suspension will appear milky.

-

-

DSC Analysis:

-

Degas the lipid suspension and the reference buffer under vacuum for 5-10 minutes before loading into the DSC pans.

-

Accurately load a known volume (typically 10-50 µL) of the lipid suspension into a hermetic aluminum DSC pan and seal it.

-

Load an equivalent volume of the reference buffer into a separate reference pan and seal it.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected Tₘ (e.g., 10°C for DPPC).

-

Scan the temperature at a controlled rate (e.g., 1°C/minute) through the phase transition to a temperature well above the Tₘ (e.g., 50°C for DPPC).

-

Record the differential heat flow as a function of temperature to obtain the thermogram.

-

Analyze the thermogram to determine the onset temperature (Tₒ), the peak transition temperature (Tₘ), and the enthalpy of the transition (ΔH).

-

The following table summarizes the main phase transition temperatures for some common protiated and chain-deuterated phospholipids.

| Phospholipid | Protiated (h-) Tₘ (°C) | Chain-Deuterated (d-) Tₘ (°C) | ΔTₘ (°C) | Reference(s) |

| DMPC (14:0 PC) | ~24 | ~20 | ~ -4 | [9] |

| DPPC (16:0 PC) | ~41.5 | ~37.5 | ~ -4 | [9] |

| DSPC (18:0 PC) | ~55 | ~50.5 | ~ -5 | [9] |

Table 1: Comparison of the main phase transition temperatures (Tₘ) for protiated and chain-deuterated phosphatidylcholines in excess water.

Bilayer Structural Parameters

Deuteration also systematically alters the structural dimensions of the lipid bilayer. The specific effect depends on the location of the deuterium atoms.

-

Acyl Chain Deuteration: As a result of the reduced effective volume of the -CD₂- group, deuteration of the acyl chains leads to a more tightly packed and consequently thinner bilayer. This is observed as a reduction in both the lamellar repeat spacing (d-spacing) and the overall bilayer thickness.[4][9]

-

Headgroup Deuteration: In contrast, deuteration of the polar headgroup has been observed to cause an increase in both the lamellar repeat spacing and the bilayer thickness.[4][9] This counterintuitive effect is thought to arise from altered hydration and hydrogen-bonding networks at the membrane-water interface.

These structural changes directly influence the area per lipid , a critical parameter that describes the lateral packing of lipids in the membrane. A decrease in bilayer thickness from chain deuteration corresponds to a smaller area per lipid, indicating tighter packing. Molecular dynamics simulations have corroborated these findings, showing a decrease in the area per lipid of over 10% when moving from H₂O to D₂O, which also induces a more rigid and compact membrane structure.[10]

The following table compiles experimentally determined values for the area per lipid for protiated and deuterated dipalmitoylphosphatidylcholine (DPPC).

| Lipid Species | Phase | Temperature (°C) | Area per Lipid (Ų) | Technique | Reference(s) |

| h-DPPC | Lα (fluid) | 50 | 62.9 ± 0.6 | SANS/SAXS | [11] |

| h-DPPC | Lβ (gel) | 20 | 47.3 | X-ray | [12] |

| d₆₂-DPPC | Lα (fluid) | 50 | 53.9 ± 0.6 | SANS | [13] |

Table 2: Area per lipid values for protiated (h-DPPC) and chain-deuterated (d₆₂-DPPC) in different phases.

Impact on Membrane Mechanics and Dynamics

The mechanical properties of a lipid bilayer, such as its bending rigidity, and the dynamics of the individual lipid molecules are intrinsically linked to the intermolecular forces between them.

Bending Rigidity

The bending rigidity (or bending modulus, K꜀) describes the energy required to curve a membrane away from its flat state. It is a measure of the membrane's stiffness. While direct experimental comparisons of K꜀ for deuterated versus non-deuterated lipids are sparse in the literature, molecular dynamics simulations suggest that membranes in D₂O are more rigid than in H₂O.[10] This increased rigidity is consistent with the observed tighter packing and reduced area per lipid, which would enhance the energetic penalty of bending. Neutron Spin Echo (NSE) spectroscopy is a powerful technique for measuring membrane bending rigidity by probing the thermal undulations of the bilayer.[14]

Acyl Chain Order and Headgroup Conformation

Solid-state ²H-NMR is the preeminent technique for quantifying the conformational order and dynamics of deuterated phospholipids at an atomic level.[4][5] By site-specifically labeling different segments of the lipid with deuterium, one can obtain detailed information about the orientation and motion of that segment.

For a C-D bond in a lipid acyl chain, the time-averaged orientation with respect to the bilayer normal is described by the segmental order parameter, S꜀ᴅ. The magnitude of S꜀ᴅ is derived from the quadrupolar splitting (ΔνQ) observed in the ²H-NMR spectrum.[15] A larger quadrupolar splitting corresponds to a higher order parameter, indicating more restricted motion and a more extended chain conformation.

Deuteration of the acyl chains generally leads to an increase in the acyl chain order parameter compared to protiated lipids at the same reduced temperature (T/Tₘ), reflecting the tighter packing.

Similarly, deuterating specific segments of the phospholipid headgroup allows for the precise determination of its conformation and orientation relative to the membrane surface. ²H-NMR studies have shown that factors like hydration and interactions with other molecules can induce conformational changes in the headgroup, which are sensitively reported by changes in the quadrupolar splittings of the deuterated segments.[7]

Workflow: Solid-State ²H-NMR for Acyl Chain Order Parameter Analysis

The following diagram and protocol outline the workflow for determining lipid acyl chain order parameters using solid-state ²H-NMR.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a hydrated lipid sample (MLVs) as described in the DSC protocol, using a chain-deuterated phospholipid (e.g., d₆₂-DPPC). A higher lipid concentration (50-100 mg/mL) is typically used.

-

Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately immersing the sample in liquid nitrogen and a warm water bath. This step helps to create more uniform vesicles.

-

Transfer the resulting lipid paste into a solid-state NMR rotor (e.g., 4 mm ZrO₂).

-

Pellet the lipid material to the bottom of the rotor by ultracentrifugation to form a well-hydrated, aligned sample.

-

-

Data Acquisition:

-

Insert the rotor into the solid-state NMR probe.

-

Tune the probe to the deuterium resonance frequency (e.g., 76.8 MHz on an 11.7 T magnet).

-

Set the sample temperature to the desired value, ensuring it is in the liquid-crystalline phase.

-

Acquire the ²H-NMR spectrum using a quadrupole echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the broad quadrupolar interaction.

-

The acquired free-induction decay (FID) is then Fourier transformed to yield the frequency-domain spectrum.

-

-

Data Analysis:

-

The resulting spectrum is a "Pake doublet" powder pattern, which is a superposition of signals from all bilayer orientations relative to the magnetic field.

-

Apply a numerical "de-Paking" algorithm to the powder pattern. This transforms the spectrum into one that would be obtained from a single, perfectly aligned bilayer, resolving individual peaks for each deuterated segment.[15]

-

Measure the frequency separation between the pairs of peaks for each carbon position along the acyl chain. This is the quadrupolar splitting (ΔνQ).

-

Calculate the segmental order parameter (S꜀ᴅ) for each position using the relationship: S꜀ᴅ = (4/3) * (h / e²qQ) * ΔνQ, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

-

Application Spotlight: Contrast Variation in Small-Angle Neutron Scattering (SANS)

The primary motivation for using deuterated phospholipids is their application in neutron scattering experiments. The large difference in the coherent neutron scattering length of hydrogen (-3.74 fm) and deuterium (+6.67 fm) allows for powerful contrast variation studies.[16] By strategically deuterating the lipid, the solvent, or a protein of interest, one can selectively highlight specific components of a system.

For example, to study the structure of a membrane-bound protein, one can use perdeuterated lipids and reconstitute the protein in a 100% D₂O buffer. In this case, the scattering length density (SLD) of the deuterated lipid tails can be made to match the SLD of the D₂O solvent. This "contrast matching" effectively makes the lipid bilayer invisible to the neutrons, and the resulting scattering signal arises solely from the protein.

Workflow: Small-Angle Neutron Scattering (SANS) of Lipid Vesicles

The following diagram and protocol outline the workflow for a typical SANS experiment on lipid vesicles.

Step-by-Step Protocol:

-

Vesicle Preparation (LUVs by Extrusion):

-

Prepare a dry lipid film of the desired deuterated phospholipid in a round-bottom flask as previously described.

-

Hydrate the film with the appropriate H₂O/D₂O buffer mixture to achieve the desired contrast. Hydration should be done above the lipid's Tₘ for at least 1 hour with intermittent vortexing to produce MLVs.

-

Perform 5-10 freeze-thaw cycles to break up large lipid aggregates and improve lamellarity.[17]

-

Assemble a mini-extruder apparatus with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[15][17][18]

-

Heat the extruder and the gas-tight syringes containing the MLV suspension to a temperature above the Tₘ.

-

Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 21 times). This process forces the MLVs to break down and reform into large unilamellar vesicles (LUVs) with a defined size distribution.[17]

-

-

SANS Measurement:

-

Load the final LUV suspension into a quartz sample cell (cuvette).

-

Load the corresponding buffer into a separate, identical cuvette for background measurement.

-

Place the sample in the neutron beamline and collect scattering data over a range of scattering vectors (q).

-

Measure the scattering from the buffer blank, the empty cell, and a standard for absolute intensity calibration.

-

Perform data reduction, which involves subtracting the buffer and empty cell scattering from the sample scattering and normalizing the data to absolute units (cm⁻¹).

-

-

Data Modeling:

-

The reduced data is presented as a 1D plot of scattering intensity, I(q), versus the scattering vector, q.

-

Select an appropriate mathematical model to describe the shape and internal structure of the vesicles (e.g., a spherical core-shell model).

-

Fit the model to the experimental I(q) data by varying structural parameters such as the bilayer thickness, headgroup thickness, area per lipid, and vesicle radius.

-

The best-fit parameters provide a quantitative structural description of the deuterated lipid vesicles.

-

Conclusion and Outlook

Deuterated phospholipids are far more than simple isotopic labels. The act of replacing hydrogen with deuterium introduces subtle but significant changes to the fundamental physical properties of the lipid and the collective behavior of the membrane. Acyl chain deuteration leads to weaker intermolecular interactions, resulting in a lower phase transition temperature, a thinner bilayer, and a smaller area per lipid. Conversely, headgroup deuteration appears to increase bilayer thickness. These structural and thermodynamic perturbations have direct consequences for membrane mechanics, leading to changes in bending rigidity and acyl chain order.

For researchers in drug development and membrane biophysics, a thorough understanding of these effects is crucial. When using deuterated lipids as proxies for their protiated counterparts, one must be aware of these intrinsic differences to avoid misinterpretation of experimental results. For example, a drug's interaction with a deuterated membrane may not perfectly reflect its interaction with a natural, protiated membrane, especially if the interaction is sensitive to lipid packing or membrane thickness.

By embracing the nuanced physics of deuterated phospholipids and employing the rigorous characterization techniques outlined in this guide, scientists can leverage these powerful molecules to their full potential, leading to more accurate models of biological membranes and a deeper understanding of the complex processes that occur within them.

References

- 1. researchgate.net [researchgate.net]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 16. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]

- 17. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mse.iastate.edu [mse.iastate.edu]

The Intracellular Journey of SAPC-d11: A Technical Guide to Tracing its Metabolic Fate in Cell Culture

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the metabolic fate of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), a biologically significant phospholipid, using its deuterated analog, SAPC-d11, in a cell culture setting. By leveraging the power of stable isotope labeling coupled with mass spectrometry, we can meticulously track the uptake, distribution, and transformation of this specific phosphatidylcholine species, offering profound insights into cellular lipid metabolism.

Introduction: The Significance of Tracing SAPC Metabolism

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a prominent phosphatidylcholine (PC) species found in cellular membranes and lipoproteins.[1] Its unique composition, featuring a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position, positions it as a key player in membrane structure and a precursor for important signaling molecules.[1][2] Understanding the metabolic pathways of SAPC is crucial for unraveling its role in various physiological and pathological processes, including inflammation and cancer.[1]

The use of stable isotope-labeled lipids, such as SAPC-d11, provides a powerful tool to dynamically track the metabolic journey of these molecules within the complex cellular environment. This approach allows for the differentiation of exogenously supplied lipids from the endogenous pool, enabling precise quantification of their uptake and conversion into other lipid species.

Principle of the Method: Stable Isotope Tracing and Mass Spectrometry

The core of this methodology lies in introducing SAPC-d11 into the cell culture medium and subsequently analyzing the cellular lipidome using high-resolution mass spectrometry. The deuterium atoms on SAPC-d11 act as a "heavy" tag, increasing its mass by 11 daltons compared to its unlabeled counterpart. This mass shift allows the mass spectrometer to specifically detect and quantify SAPC-d11 and its metabolic derivatives that retain the deuterated acyl chain.

This technique offers a dynamic view of lipid metabolism, moving beyond a static snapshot of the lipidome to reveal the intricate fluxes through various metabolic pathways.

Experimental Workflow: From Cell Culture to Data Analysis

The successful tracing of SAPC-d11 metabolism requires a meticulously planned and executed experimental workflow. This involves careful consideration of cell culture conditions, precise administration of the labeled lipid, efficient extraction of cellular lipids, and sensitive detection by mass spectrometry.

Part 1: Cell Culture and Isotope Labeling

1.1. Cell Line Selection and Culture: The choice of cell line is critical and should be guided by the research question. For instance, studying inflammation-related metabolism might involve using macrophage-like cell lines (e.g., THP-1), while cancer-related inquiries would utilize relevant cancer cell lines.[3] Cells should be cultured in their recommended growth medium to ensure optimal health and metabolic activity.

1.2. Preparation of SAPC-d11 Delivery Vehicle: Due to the hydrophobic nature of lipids, SAPC-d11 must be delivered to cells in a bioavailable form. A common method is to complex it with bovine serum albumin (BSA).

Protocol: Preparation of SAPC-d11-BSA Complex

-

Prepare a stock solution of SAPC-d11 in a suitable organic solvent (e.g., ethanol or chloroform).

-

In a sterile tube, add the desired amount of SAPC-d11 stock solution.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in a serum-free cell culture medium containing fatty acid-free BSA. The molar ratio of SAPC-d11 to BSA should be optimized, but a starting point of 2:1 to 4:1 is often effective.

-

Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

-

Sterile-filter the SAPC-d11-BSA complex before adding it to the cell culture.

1.3. Incubation of Cells with SAPC-d11: The concentration of SAPC-d11 and the incubation time are crucial parameters that need to be optimized for each cell type and experimental goal. Time-course and dose-response experiments are recommended to determine the optimal conditions for observing significant uptake and metabolism without inducing cytotoxicity.

Part 2: Lipid Extraction

Efficient extraction of lipids from the cell pellet is paramount for accurate analysis. The Bligh and Dyer method or the methyl-tert-butyl ether (MTBE) method are commonly used and effective for a broad range of lipid classes.

Protocol: Lipid Extraction using a Modified Bligh-Dyer Method

-

After incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a suitable volume of ice-cold methanol and scraping the cells.

-

Transfer the cell lysate to a glass tube.

-

Add chloroform to the lysate in a ratio of 2:1 (chloroform:methanol) and vortex thoroughly.

-

Add a volume of water equal to the volume of methanol to induce phase separation.

-

Vortex the mixture again and centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Part 3: Mass Spectrometry Analysis and Data Interpretation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for this application due to its high sensitivity, selectivity, and ability to identify and quantify a wide range of lipid species.

3.1. LC-MS/MS Instrumentation and Conditions: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable liquid chromatography system is required. The choice of chromatographic column (e.g., C18) and mobile phase gradient should be optimized for the separation of different lipid classes.

3.2. Identification and Quantification of SAPC-d11 and its Metabolites: The identification of SAPC-d11 and its deuterated metabolites is based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra). For example, the precursor ion of SAPC-d11 will be 11 Da higher than that of endogenous SAPC.

| Lipid Species | Expected Modification | Potential Metabolic Pathway |

| SAPC-d11 | Exogenous labeled lipid | Cellular uptake |

| Lyso-PC-d11 | Loss of stearic acid | Action of Phospholipase A2 (PLA2) |

| Phosphatidic Acid-d11 | Removal of choline headgroup | Action of Phospholipase D (PLD) |

| Diacylglycerol-d11 | Removal of phosphocholine headgroup | Action of Phospholipase C (PLC) |

| Other PC species-d11 | Remodeling of the sn-1 acyl chain | Lands cycle |

Table 1: Potential deuterated metabolites of SAPC-d11 and their corresponding metabolic pathways.

Expected Metabolic Fates of SAPC-d11

Once inside the cell, SAPC-d11 can undergo several metabolic transformations, primarily catalyzed by phospholipases.

-

Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid at the sn-2 position, releasing arachidonic acid (which will be unlabeled in this experimental setup) and forming 1-stearoyl-sn-glycero-3-phosphocholine-d11 (Lyso-PC-d11).

-

Phospholipase A1 (PLA1): This enzyme acts on the sn-1 position, releasing the deuterated stearic acid and forming 2-arachidonoyl-sn-glycero-3-phosphocholine.

-

Phospholipase C (PLC): This enzyme cleaves the phosphocholine headgroup, generating 1-stearoyl-2-arachidonoyl-sn-glycerol-d11 (Diacylglycerol-d11).[4]

-

Phospholipase D (PLD): This enzyme removes the choline headgroup, leaving 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphate-d11 (Phosphatidic Acid-d11).

-

Acyl Chain Remodeling (Lands Cycle): The formed Lyso-PC-d11 can be re-acylated with a different fatty acid at the sn-2 position, leading to the formation of new PC species that still contain the deuterated stearoyl chain.

By quantifying the levels of SAPC-d11 and its various deuterated metabolites over time, researchers can determine the relative activities of these enzymatic pathways and gain a comprehensive understanding of how the cell processes this specific phospholipid.

Conclusion

The methodology outlined in this guide provides a robust framework for investigating the metabolic fate of SAPC-d11 in cell culture. This stable isotope tracing approach, combined with the analytical power of mass spectrometry, offers an unparalleled level of detail into the dynamic nature of cellular lipid metabolism. The insights gained from such studies are invaluable for advancing our understanding of the roles of specific phospholipids in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolic pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time course and concentration dependence of the incorporation of deuterated/tritiated arachidonic acid and derived fatty acids in THP-1 cell lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (SAPC) as a Clinical Biomarker: A Technical Guide

This technical guide provides an in-depth exploration of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), a specific phosphatidylcholine species, as an emerging biomarker in various disease states. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemistry of SAPC, its pathophysiological significance, methodologies for its precise quantification, and its mechanistic involvement in key signaling pathways.

Introduction: The Significance of a Unique Phospholipid

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), also denoted as PC(18:0/20:4), is a ubiquitous glycerophospholipid that is a fundamental component of eukaryotic cell membranes.[1][2][3] Its unique structure, featuring a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position of the glycerol backbone, imparts specific biophysical properties to cellular membranes and positions it as a critical precursor for potent signaling molecules.[4] The release of arachidonic acid from SAPC by phospholipases initiates signaling cascades that are central to inflammation and cellular signaling.[4][5]

Recent advances in lipidomics have brought SAPC to the forefront of biomarker research, with emerging evidence linking its dysregulation to the pathogenesis of several complex diseases. This guide will provide a comprehensive overview of the current understanding of SAPC as a biomarker and a detailed examination of the technical considerations for its application in research and clinical settings.

SAPC as a Biomarker in Disease

The concentration and metabolism of SAPC can be altered in various pathological conditions, making it a promising candidate for a diagnostic, prognostic, or pharmacodynamic biomarker.

In the Landscape of Cancer

Emerging research has implicated SAPC in the pathobiology of several cancers. A Mendelian randomization analysis has suggested a causal association between high levels of 1-stearoyl-2-arachidonoyl-GPC and the development of lung cancer.[6] Furthermore, in superficial-type pharyngeal squamous cell carcinoma, levels of SAPC have been found to be elevated in the subepithelial invasive region compared to the superficial region of tumor tissue.[7] These findings suggest that altered SAPC metabolism may contribute to tumor progression and invasion. While more research is needed, these studies highlight the potential of SAPC as a prognostic biomarker in certain cancers.[1][8][9]

In Cardiovascular Disease

SAPC's role in cardiovascular disease is intrinsically linked to its presence within low-density lipoprotein (LDL) particles and its accumulation in atherosclerotic plaques and stenotic aortic valves.[7][10] The oxidation of phospholipids within LDL is a key event in the initiation and progression of atherosclerosis. While direct large-scale clinical studies focusing solely on SAPC as a prognostic marker in coronary artery disease are still emerging, its established presence in atherosclerotic lesions points to its potential as a biomarker for cardiovascular risk.

In Neurological Disorders

The brain is highly enriched in lipids, and alterations in lipid metabolism are increasingly recognized as a key feature of many neurodegenerative diseases. Lipidomic analyses of brain tissue and cerebrospinal fluid (CSF) have revealed changes in the levels of various phosphatidylcholines in Alzheimer's disease.[11][12][13][14][15] While specific data for SAPC is still being elucidated, the general dysregulation of phosphatidylcholines in these conditions suggests that SAPC may also be a valuable biomarker for neurodegenerative processes. Further investigation into the CSF lipidome in conditions like multiple sclerosis may also reveal the utility of SAPC as a biomarker for neuroinflammation and neurodegeneration.[16][17][18][19]

Methodologies for SAPC Quantification

The accurate and precise quantification of SAPC in biological matrices is paramount for its validation and clinical utility as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted analysis of specific lipid species like SAPC.

Sample Preparation: The Foundation of Accurate Analysis

A robust and reproducible sample preparation workflow is critical for reliable lipidomic analysis. The following protocol outlines a standard approach for the extraction of phospholipids from plasma or serum.

Protocol: Modified Bligh and Dyer Extraction for Phospholipid Analysis [20]

-

Sample Collection and Initial Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Thaw plasma samples on ice.

-

-

Lipid Extraction:

-

To 50 µL of plasma, add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

-

Transfer the organic phase to a clean glass tube.

-

-

Drying and Reconstitution:

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a 1:1 (v/v) mixture of methanol:chloroform.

-

LC-MS/MS Analysis: High-Throughput and Quantitative

A targeted LC-MS/MS method using multiple reaction monitoring (MRM) provides the necessary sensitivity and selectivity for the quantification of SAPC.

Table 1: Illustrative LC-MS/MS Parameters for SAPC Quantification

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |

| Gradient | Optimized for separation of phosphatidylcholine species |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 55°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | Precursor ion (m/z) -> Product ion (m/z) |

| 810.6 -> 184.1 (for the phosphocholine headgroup) | |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 50 ms |

Note: These parameters are illustrative and require optimization for specific instrumentation and applications.[21][22][23]

Data Analysis and Validation

Quantitative analysis is achieved by comparing the peak area of the endogenous SAPC to that of a known concentration of an appropriate internal standard (e.g., a deuterated or 13C-labeled SAPC analogue). The validation of the analytical method is crucial and should assess parameters such as linearity, accuracy, precision, and selectivity, in line with established guidelines for biomarker assay validation.[24][25][26]

Mechanistic Insights: SAPC in Signaling Pathways

SAPC is not merely a structural component of cell membranes; it is a key player in intracellular signaling, primarily through the enzymatic release of its constituent fatty acids.

The Phospholipase A2 (PLA2) Pathway and Eicosanoid Production

Cytosolic phospholipase A2 (cPLA2) plays a central role in releasing arachidonic acid from the sn-2 position of phospholipids, including SAPC.[5][27][28] This release is often the rate-limiting step in the production of eicosanoids, a diverse family of lipid mediators that includes prostaglandins, leukotrienes, and thromboxanes.[29] These molecules are potent regulators of inflammation, immune responses, and cellular homeostasis.[30][31][32]

The specific eicosanoids produced depend on the downstream enzymatic machinery present in the cell. For instance, cyclooxygenases (COX-1 and COX-2) convert arachidonic acid to prostaglandins, while lipoxygenases (LOX) produce leukotrienes and lipoxins. The specific signaling outcomes are highly context-dependent and play a critical role in the pathophysiology of the diseases where SAPC is implicated as a biomarker.

Experimental Workflows and Data Presentation

The successful implementation of SAPC as a biomarker requires a well-defined experimental workflow, from sample collection to data interpretation.

References

- 1. Prognostic Significance of SPARC Expression in Breast Cancer: A Meta-Analysis and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | C46H84NO8P | CID 16219824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Plasma concentrations of molecular lipid species predict long-term clinical outcome in coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the atlas of associations between 1,400 plasma metabolites and 24 tumors: Mendelian randomization analyses - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Prognostic Significance of SPARC Expression in Breast Cancer: A Meta-Analysis and Bioinformatics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SPDYC serves as a prognostic biomarker related to lipid metabolism and the immune microenvironment in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC - Labchem Catalog [catalog.labchem.com.my]